

Application Notes: 6-Fluorescein (6-FAM) Phosphoramidite Oligonucleotide Labeling

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Compound of Interest		
Compound Name:	6-Fluorescein Phosphoramidite	
Cat. No.:	B607415	Get Quote

Introduction

6-carboxyfluorescein (6-FAM) is the most prevalent fluorescent dye for labeling synthetic oligonucleotides.[1][2] As a single isomer derivative of fluorescein, 6-FAM offers high absorptivity, excellent fluorescence quantum yields, and good water solubility.[2] Its excitation maximum at approximately 494 nm is ideally suited for the common 488 nm spectral line of argon-ion lasers, making it a fluorophore of choice for a multitude of applications including fluorescence microscopy and flow cytometry.[2]

Fluorescently labeled oligonucleotides are indispensable tools in molecular biology and diagnostics.[2] They serve as probes in quantitative real-time PCR (qPCR), primers in DNA sequencing and fragment analysis, and are essential for fluorescence in situ hybridization (FISH).[3] The covalent attachment of 6-FAM is most commonly achieved during solid-phase synthesis using **6-Fluorescein Phosphoramidite**, a robust method that allows for precise placement of the dye at the 5' or 3' terminus, or at an internal position of the oligonucleotide.[4]

This document provides a detailed protocol for the 5'-terminal labeling of oligonucleotides using 6-FAM phosphoramidite, followed by cleavage, deprotection, and purification.

Principle of the Method

The labeling process utilizes standard phosphoramidite chemistry on an automated solid-phase DNA synthesizer.[6] The oligonucleotide is synthesized on a solid support, typically Controlled



Pore Glass (CPG), in the 3' to 5' direction. For 5'-labeling, the 6-FAM phosphoramidite is coupled as the final step in the synthesis cycle. This phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound oligonucleotide. Following synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed, typically with ammonium hydroxide.[7][8] The final, labeled oligonucleotide is then purified to remove any truncated failure sequences and other small-molecule impurities.[8][9]

Experimental Protocols Materials and Reagents

- Automated DNA/RNA Synthesizer
- 6-Fluorescein (6-FAM) CE Phosphoramidite (DMT-on version recommended for purification)
- Standard DNA synthesis reagents (e.g., Acetonitrile, Activator, Capping Reagents, Oxidizer, Deblocking Agent)
- Anhydrous Acetonitrile (MeCN) for phosphoramidite dissolution
- Concentrated Ammonium Hydroxide (NH4OH)
- Reverse-phase purification cartridges (e.g., Glen-Pak™)
- Reagents for cartridge purification:
 - 2 M Triethylammonium Acetate (TEAA)
 - 100 mg/mL Sodium Chloride (NaCl)
 - 2% Trifluoroacetic Acid (TFA)
 - 50% Acetonitrile in water with 0.5% NH₄OH for elution
- HPLC or Capillary Gel Electrophoresis (CGE) system for quality control

Protocol: 5'-Labeling, Deprotection, and Purification

Step 1: Reagent Preparation



- Prepare a solution of 6-FAM Phosphoramidite in anhydrous acetonitrile. A concentration of
 0.1 M is commonly recommended for modified phosphoramidites.[10]
- Consult the manufacturer's certificate of analysis for the exact molecular weight to ensure accurate concentration. The table below provides volumes for preparing common stock solutions.

Step 2: Automated Solid-Phase Synthesis

- Program the DNA synthesizer with the desired oligonucleotide sequence.
- Install the 6-FAM Phosphoramidite solution on a designated port for modified bases.
- Initiate the synthesis protocol. For the final coupling step involving the 6-FAM phosphoramidite, an extended coupling time is recommended to ensure high coupling efficiency due to potential steric hindrance.[11] A coupling time of 3 to 15 minutes is often suggested.[11]
- Ensure the synthesis is completed with the final 5'-DMT group left on the oligonucleotide ("DMT-on" synthesis). This is crucial for the subsequent purification step.[12]

Step 3: Cleavage and Deprotection

- Transfer the synthesis column containing the support-bound, labeled oligonucleotide to a suitable vial.
- Add concentrated ammonium hydroxide to the support (e.g., 1.0 mL for a 1.0 μmole scale synthesis).[12]
- Incubate the sealed vial at 55°C overnight (approximately 16-17 hours) to ensure complete cleavage from the support and removal of all base-protecting groups.[7][12] 6-FAM is generally stable under these standard deprotection conditions.[11]
- After incubation, cool the vial to room temperature. Carefully transfer the ammonium hydroxide solution containing the crude oligonucleotide to a new tube, leaving the CPG support behind.



• Dry the crude oligonucleotide solution using a centrifugal vacuum evaporator.

Step 4: DMT-On Cartridge Purification

This protocol is based on the Glen-Pak[™] cartridge method and is highly effective for purifying 6-FAM labeled oligonucleotides that were synthesized DMT-on.[12]

- Prepare the Cartridge:
 - Pass 1 mL of acetonitrile through the cartridge using a syringe, followed by 1 mL of 2 M
 TEAA.
 - Equilibrate the cartridge with 1 mL of water.
- Load the Oligonucleotide:
 - Resuspend the dried crude oligonucleotide in a solution prepared by mixing the sample with an equal volume of 100 mg/mL NaCl.[12]
 - Slowly load this solution onto the prepared cartridge. The DMT-on oligonucleotide will bind to the reverse-phase sorbent.
- Wash:
 - Wash the cartridge with 2 mL of the NaCl solution to remove failure sequences that lack the 5'-DMT group.[12]
 - Wash the cartridge with 2 mL of deionized water to remove the salt.[12]
- Detritylate (Remove DMT group):
 - Slowly pass 2 mL of 2% TFA through the cartridge to cleave the DMT group. Collect and discard the orange-colored eluate.
 - Immediately wash the cartridge with 3 mL of deionized water to remove residual acid.[12]
- Elute the Final Product:



- Elute the purified, 6-FAM labeled oligonucleotide by slowly passing 1 mL of 50%
 Acetonitrile / Water containing 0.5% NH₄OH through the cartridge into a clean collection tube.[12]
- Final Processing:
 - Dry the purified sample in a centrifugal vacuum evaporator.
 - Resuspend the final product in a suitable buffer (e.g., TE buffer, pH 8.0).
 - Perform quality control using HPLC, CGE, and/or mass spectrometry to confirm purity and identity.

Data Presentation

Quantitative data is summarized in the tables below for easy reference.

Table 1: Spectral and Physical Properties of 6-FAM

Property	Value	Reference(s)
Excitation Maximum (λex)	~494 nm	[1][2]
Emission Maximum (λem)	~521 nm	[1][2]
Molar Extinction Coefficient	~75,000 Lmol ⁻¹ cm ⁻¹	[2]

| Fluorescence Quantum Yield | ~0.95 |[1] |

Table 2: Recommended Synthesis and Deprotection Parameters



Parameter	Condition	Rationale / Notes	Reference(s)
Synthesis			
6-FAM Phosphoramidite Conc.	0.1 M in Anhydrous MeCN	Standard concentration for modified phosphoramidites.	[10]
Coupling Time	3 - 15 minutes	Extended time to overcome steric hindrance and ensure high coupling efficiency.	[11]
Deprotection			
Standard Method	Conc. NH₄OH, 55°C, 16-17 h	Ensures complete cleavage and deprotection. 6-FAM is stable.	[7][12]

| Rapid Method (UltraFAST) | AMA (NH4OH/Methylamine 1:1), 65°C, 10 min | Faster deprotection; requires compatible base protecting groups (e.g., Ac-dC). |[13] |

Table 3: Purification Efficiency Comparison

Oligonucleotide	Purification Method	Reported Purity	Reference(s)
18-mer, 5'-FAM	Crude (before purification)	77%	[12]
18-mer, 5'-FAM	Glen-Pak™ Cartridge	99%	[12]
25-mer, 5'-FAM	HPLC	94.1%	[1]

| 25-mer, 5'-FAM | Cartridge Purification | 100.0% |[1] |

Visualization



The following diagram illustrates the complete workflow for synthesizing and purifying a 5'-FAM labeled oligonucleotide.



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Workflow for 6-FAM Oligonucleotide Labeling and Purification.

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